SU11657 was developed by scientists at the pharmaceutical company Sugen, Inc., and has been classified as an anti-angiogenic agent. Its mechanism of action involves inhibiting pathways that lead to tumor growth and metastasis by blocking the formation of new blood vessels (angiogenesis) that tumors require for growth.
The synthesis of SU11657 involves several key steps and methodologies typical for small molecule development:
The molecular structure of SU11657 can be represented by its chemical formula, which includes various functional groups that confer its biological activity. The compound's three-dimensional structure is crucial for understanding its interaction with biological targets.
SU11657 undergoes several chemical reactions during its synthesis and metabolism:
Understanding these reactions is essential for optimizing the drug's formulation and delivery.
The mechanism of action of SU11657 primarily involves the inhibition of vascular endothelial growth factor receptor 2 signaling pathways:
Data from preclinical studies indicate significant antitumor activity in various cancer models.
The physical and chemical properties of SU11657 are critical for its development as a therapeutic agent:
These properties influence formulation strategies for effective drug delivery.
SU11657 has several potential applications in scientific research:
SU11657 emerged from systematic medicinal chemistry efforts at SUGEN (later acquired by Pfizer) during the early 2000s, an era marked by intensive exploration of tyrosine kinase inhibitors (TKIs) as targeted anticancer agents. Its development followed the identification of limitations in earlier compounds like SU5416 (semaxanib) and SU6668, which exhibited suboptimal pharmacokinetic properties and limited clinical efficacy [2]. Classified pharmacologically as a selective class III/V receptor tyrosine kinase inhibitor, SU11657 was designed to achieve potent nanomolar-range inhibition against specific kinase families while maintaining favorable bioavailability [5] [9]. Preclinical development prioritized compounds capable of sustained target inhibition in vivo, addressing a key failure mode of earlier TKIs [3]. Though primarily utilized as a research compound rather than a clinically approved drug, SU11657 served as a critical pharmacological probe for validating antiangiogenic and antitumor strategies targeting PDGFR, VEGFR, KIT, and FLT3 [4] [5] [7].
SU11657 shares a core structural framework with sunitinib (SU11248), its clinically approved analogue. Both molecules feature a distinctive 5-fluoroindolin-2-one moiety linked to a substituted pyrrole ring and an amino side chain, forming a planar aromatic system that competitively occupies the ATP-binding pocket of target kinases [2] [7] [8]. The primary structural distinction lies in specific modifications to the pyrrole ring and side chain, optimizing binding kinetics and selectivity profiles. These structural nuances confer similar but non-identical target affinity landscapes while maintaining the critical ability to inhibit multiple class III/V RTKs [4] [7].
Pharmacologically, this structural analogy translates into shared mechanism-of-action principles:
Table 1: Structural and Functional Comparison of SU11657 and Sunitinib (SU11248)
Feature | SU11657 | Sunitinib (SU11248) | Pharmacological Significance |
---|---|---|---|
Core Structure | 5-fluoroindolin-2-one + substituted pyrrole + amino side chain | Identical core | Enables ATP-pocket binding and multi-kinase inhibition |
Key Modifications | Specific pyrrole substitution pattern | Distinct side chain optimization | Influences bioavailability and selectivity profiles |
Primary Targets (IC50) | VEGFR2 (≈10 nM), PDGFRβ (≈20 nM), FLT3 (≈15 nM) | VEGFR2 (≈4 nM), PDGFRβ (≈2 nM) | Comparable target affinity across class III/V RTKs |
Metabolism | CYP3A4-mediated, active metabolites | CYP3A4-mediated (active SU12662) | Contributes to sustained target inhibition in vivo |
Development Status | Preclinical research tool | FDA-approved therapeutic | Validates mechanism; SU11657 informs sunitinib applications |
SU11657 exerts potent antitumor and antiangiogenic effects through coordinated inhibition of specific RTKs:
Platelet-Derived Growth Factor Receptor (PDGFR): SU11657 inhibits PDGFRβ autophosphorylation (IC50 ≈20 nM), disrupting critical tumor-stroma interactions. PDGFRβ signaling in pericytes and fibroblasts supports vascular stabilization and maturation during angiogenesis. Inhibition ablates pericyte coverage of tumor vessels, leading to vascular destabilization and impaired blood flow. In pulmonary fibrosis models, this PDGFRβ blockade significantly reduced radiation-induced collagen deposition (50% reduction, p<0.05) and improved survival [7].
Vascular Endothelial Growth Factor Receptor (VEGFR): As a primary antiangiogenic target, VEGFR2 (KDR) inhibition (IC50 ≈10 nM) directly impacts endothelial cell proliferation, survival, and permeability. SU11657 treatment in neuroblastoma xenografts reduced tumor vascular volume by 63-96% across three distinct cell lines (SK-N-AS, IMR-32, SH-SY5Y). This profound antiangiogenic effect correlated with significant tumor growth inhibition (88-93.8%) independent of MYCN amplification status [5] [9]. Mechanistically, immunohistochemistry confirmed decreased VEGFR-2 expression in both tumor cells and endothelial compartments during therapy.
Stem Cell Factor Receptor (c-KIT): Inhibition of c-KIT (CD117) signaling (IC50 ≈10-50 nM) directly impacts tumor cell survival and proliferation in malignancies dependent on this pathway, such as gastrointestinal stromal tumors (GIST). While less extensively documented for SU11657 than sunitinib, its shared c-KIT affinity implies activity against KIT-driven malignancies. Experimental neuroblastomas demonstrated decreased c-KIT protein expression following SU11657 treatment [5] [7] [9].
FMS-like Tyrosine Kinase 3 (FLT3): SU11657 potently inhibits FLT3 (IC50 ≈15 nM), including internal tandem duplication (ITD) mutants driving constitutive signaling in acute myeloid leukemia (AML). This inhibition disrupts downstream survival pathways (PI3K/AKT, STAT5). Importantly, SU11657 demonstrated synergistic effects with anthracyclines in FLT3-ITD-driven leukemia models. Dual administration with doxorubicin significantly increased survival of leukemic mice compared to either agent alone, suggesting potential to overcome chemotherapy resistance mechanisms [3] [4].
Table 2: SU11657 Target Inhibition Profile and Functional Consequences in Experimental Models
Target Kinase | Inhibition IC50 (nM) | Primary Cellular Effects | Validated Disease Models | Key Experimental Findings |
---|---|---|---|---|
VEGFR2 | ≈10 | Endothelial apoptosis, reduced migration, vascular permeability decrease | Neuroblastoma xenografts (SK-N-AS, IMR-32, SH-SY5Y) | 63-96% reduction in vascular volume; 88-93.8% tumor growth inhibition [5] [9] |
PDGFRβ | ≈20 | Pericyte detachment, impaired vessel maturation | Radiation-induced pulmonary fibrosis | 50% reduction in lung density; survival prolongation (19→30 weeks, p<0.01) [7] |
FLT3 (WT/ITD) | ≈15 | Leukemic blast apoptosis, proliferation block | FLT3-ITD+ leukemia models; Combined with doxorubicin | Enhanced survival in combination therapy vs monotherapy [3] [4] |
c-KIT | ≈10-50 | Reduced tumor cell survival/proliferation | Neuroblastoma xenografts | Decreased c-KIT protein expression during therapy [5] [9] |
Experimental Research Applications Highlighting Mechanistic Insights:
Overcoming Chemotherapy Resistance: In FLT3-ITD-driven leukemia, SU11657 reversed intrinsic resistance to anthracyclines. Leukemic mice treated with SU11657 plus doxorubicin exhibited significantly prolonged survival compared to those receiving either agent alone, demonstrating the compound's potential to sensitize resistant malignancies to conventional chemotherapy [4].
Radiosensitization: SU11657 significantly enhanced the radiation response in meningioma models. Treatment with SU11657 reduced clonogenic survival of primary human meningioma cells in a dose-dependent manner. When combined with radiation (6-MV photons), it substantially increased radiosensitivity, particularly in atypical meningioma subtypes. This suggests its utility in modulating the tumor microenvironment to enhance radiotherapeutic efficacy [7].
Antiangiogenic Biomarker Modulation: Plasma biomarker analysis in neuroblastoma-bearing mice revealed dynamic changes during SU11657 therapy: VEGF-A, PDGF-BB, and stem cell factor (SCF) concentrations increased per unit tumor volume at days 10-20 of treatment. This compensatory rise likely reflects a feedback response to receptor inhibition and provides pharmacodynamic evidence of target engagement [5] [9].
Table 3: SU11657 Effects on Angiogenesis Parameters in Neuroblastoma Xenografts [5] [9]
Angiogenesis Parameter | SK-N-AS (% Reduction) | IMR-32 (% Reduction) | SH-SY5Y (% Reduction) | Biological Implication |
---|---|---|---|---|
Number of Vessels per Grid | 85% | 92% | 78% | Reduced microvessel density |
Vessel Length per Tumor Volume | 76% | 89% | 70% | Impaired vascular network complexity |
Vessel Volume per Tumor Volume | 96% | 94% | 63% | Significant decrease in tumor perfusion |
Vessel Surface Area per Tumor Volume | 91% | 88% | 75% | Diminished nutrient/waste exchange capacity |
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 3484-68-2
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: